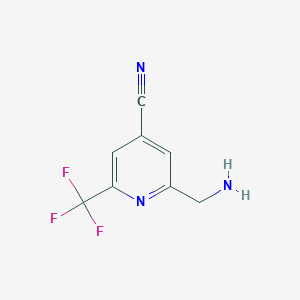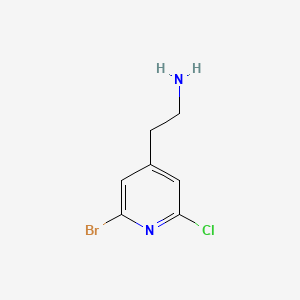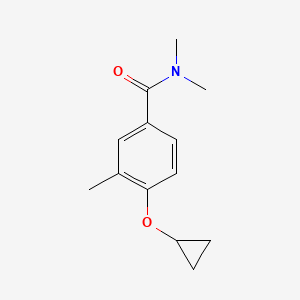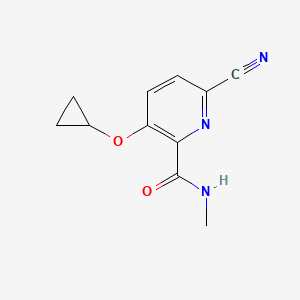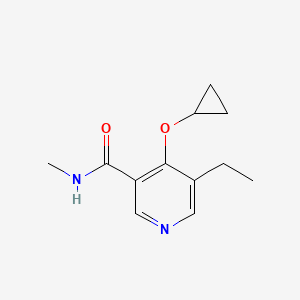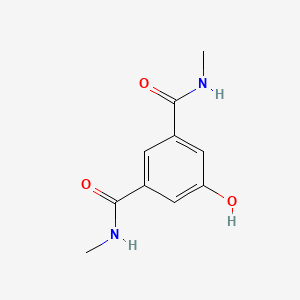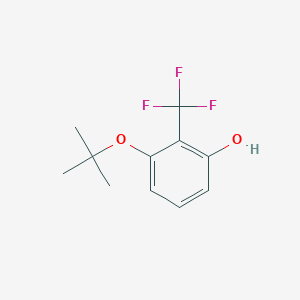
2-(Aminomethyl)-3-(tert-butoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-3-(tert-butoxy)phenol is an organic compound that features both an aminomethyl group and a tert-butoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(tert-butoxy)phenol typically involves the introduction of the aminomethyl and tert-butoxy groups onto a phenol ring. One common method involves the reaction of 3-(tert-butoxy)phenol with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and more efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-3-(tert-butoxy)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-3-(tert-butoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-3-(tert-butoxy)phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the tert-butoxy group can influence the compound’s hydrophobic interactions. These interactions can affect various cellular pathways and processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)phenol: Lacks the tert-butoxy group, leading to different chemical properties and reactivity.
3-(tert-butoxy)phenol: Lacks the aminomethyl group, resulting in different biological interactions and applications.
2-(Aminomethyl)-4-(tert-butoxy)phenol: Similar structure but with different positional isomerism, affecting its reactivity and applications.
Uniqueness
2-(Aminomethyl)-3-(tert-butoxy)phenol is unique due to the presence of both the aminomethyl and tert-butoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10-6-4-5-9(13)8(10)7-12/h4-6,13H,7,12H2,1-3H3 |
Clave InChI |
ZYCXPPPDZIDWDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC(=C1CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







